4-bromo-3,5-dimethylIsothiazole
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Overview
Description
4-bromo-3,5-dimethylIsothiazole is a heterocyclic compound that contains a five-membered ring with nitrogen and sulfur atoms.
Preparation Methods
The synthesis of 4-bromo-3,5-dimethylIsothiazole typically involves the bromination of 3,5-dimethylIsothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-bromo-3,5-dimethylIsothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-bromo-3,5-dimethylIsothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of isothiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethylIsothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The nitrogen and sulfur atoms in the isothiazole ring also play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
4-bromo-3,5-dimethylIsothiazole can be compared with other isothiazole derivatives, such as:
3,5-dimethylIsothiazole: Lacks the bromine atom, leading to different reactivity and applications.
4-chloro-3,5-dimethylIsothiazole: Similar structure but with a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
4-bromo-3,5-dimethylIsoxazole: Contains an oxygen atom in place of sulfur, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the isothiazole ring structure, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-3-5(6)4(2)8-7-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKJQGLZDLMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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